a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate
Description
This compound is a methyl α-D-glucopyranoside derivative featuring multiple protective and functional groups:
- 2-Position: A 2-deoxy-2-[(phenylmethoxy)carbonyl]amino group. This substituent replaces the hydroxyl group with a carbamate-protected amine, offering stability during synthesis .
- 3-Position: A benzyl (phenylmethyl) ether, a common protective group for hydroxyl residues in carbohydrate chemistry .
- 6-Position: An acetate ester, a labile protecting group easily removed under mild basic conditions .
The compound serves as a critical intermediate in glycoconjugate synthesis, enabling controlled glycosylation and functionalization. Its structural complexity necessitates precise regioselective protection and deprotection strategies, as seen in analogous glycosides .
Properties
IUPAC Name |
[3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-16(26)30-15-19-21(27)22(31-13-17-9-5-3-6-10-17)20(23(29-2)33-19)25-24(28)32-14-18-11-7-4-8-12-18/h3-12,19-23,27H,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXJTGQZBSOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Methyl α-D-glucopyranoside
The synthesis begins with commercially available methyl α-D-glucopyranoside, which serves as the carbohydrate core. This molecule contains multiple hydroxyl groups that require selective protection to direct subsequent functionalizations.
Protection of Hydroxyl Groups
Selective protection of hydroxyl groups is crucial to achieve regioselective acylation and substitution:
- Triphenylmethyl (Trityl) Protection at 6-OH:
Methyl α-D-glucopyranoside (100 mg, 0.515 mmol) is dissolved in dry dimethylformamide (DMF) and cooled to 0 °C. Triphenylmethyl chloride (1.1 equivalents) is added along with catalytic 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The reaction mixture is stirred at 0 °C for 6 hours and then overnight at room temperature. The product, methyl 6-O-(triphenylmethyl)-α-D-glucopyranoside, is isolated by silica gel chromatography with methanol-chloroform (1:24) eluent, yielding a white solid (79.12% yield, m.p. 122–125 °C).
Regioselective Acylation and Substitution
Following protection, regioselective acylation and substitution are carried out to introduce the phenylmethoxycarbonyl (Cbz) amino group and benzyl ethers:
Acylation at 2-Deoxy Position:
The 2-deoxy position is modified by introducing the phenylmethoxycarbonylamino group. This is achieved by reacting the protected glucopyranoside with a suitable carbamate reagent under mild conditions to install the Cbz protective group, which enhances stability and allows further transformations.Benzylation at 3-OH:
The 3-OH group is selectively benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate, typically in DMF or tetrahydrofuran (THF). This step yields the 3-O-(phenylmethyl) ether.Acetylation at 6-OH:
After deprotection of the triphenylmethyl group, the free 6-OH is acetylated using acetic anhydride in pyridine or another suitable base to give the 6-acetate moiety.
General Synthetic Route Summary
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Methyl α-D-glucopyranoside + Trityl chloride, DMAP, TEA, DMF, 0 °C to RT | Protect 6-OH with triphenylmethyl group | Methyl 6-O-(triphenylmethyl)-α-D-glucopyranoside |
| 2 | Carbamate reagent (phenylmethoxycarbonyl source), mild base | Introduce Cbz-protected amino group at 2-deoxy position | Methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]- derivative |
| 3 | Benzyl bromide/chloride, base (NaH, K2CO3), DMF/THF | Benzylation of 3-OH | 3-O-(phenylmethyl) ether derivative |
| 4 | Acidic or mild conditions to remove trityl group | Deprotect 6-OH | Free 6-hydroxyl group |
| 5 | Acetic anhydride, pyridine | Acetylation of 6-OH | 6-acetate derivative |
Characterization Techniques
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR and 13C NMR confirm the chemical shifts corresponding to the protective groups and sugar protons.Fourier Transform Infrared Spectroscopy (FTIR):
Identification of characteristic carbonyl (C=O) stretching vibrations from acetate and carbamate groups.Mass Spectrometry (LC-MS):
Confirms molecular weight and purity.Melting Point Determination:
Provides physical characterization.
These methods ensure the structural integrity and purity of the final compound.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | Methyl α-D-glucopyranoside |
| Key Protecting Group | Triphenylmethyl chloride (trityl) for 6-OH protection |
| Functional Group Introductions | Phenylmethoxycarbonylamino at 2-deoxy position, benzyl ether at 3-OH, acetate at 6-OH |
| Solvents and Conditions | DMF, pyridine, TEA, DMAP, 0 °C to RT |
| Yields | Approximately 79% for initial protection step |
| Characterization | NMR, FTIR, LC-MS, melting point |
Chemical Reactions Analysis
Types of Reactions
a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Key intermediate in the synthesis of Fondaparinux sodium, an anticoagulant used in clinical settings.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate involves its role as an intermediate in the synthesis of Fondaparinux sodium. Fondaparinux sodium exerts its anticoagulant effect by selectively inhibiting factor Xa, an essential enzyme in the coagulation cascade. This inhibition prevents the formation of thrombin and subsequent clot formation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound distinguishes itself from related glucopyranosides through its unique substitution pattern:
Key Observations:
2-Position Modifications: The target’s phenylmethoxycarbonyl (Z-group) provides enhanced steric bulk and stability compared to acetamido groups (e.g., in ). This group resists enzymatic cleavage, making the compound suitable for stepwise synthesis . Acetamido derivatives (e.g., ) are prevalent in glycosaminoglycan analogs but lack the Z-group’s orthogonality in multi-step syntheses .
3-O-Benzyl Group: The benzyl ether at C3 mirrors protective strategies in compounds like 6-O-benzyl-2,3-di-O-acetyl-glucopyranoside (). This group enhances solubility in organic solvents and prevents undesired side reactions during glycosylation .
6-O-Acetate :
- The acetate at C6 contrasts with more stable esters (e.g., 4-methoxybenzoyl in ). Its labile nature allows selective deprotection under basic conditions, enabling further functionalization .
Biological Activity
The compound a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate (CAS No. 114869-95-3) is a glycoside derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 459.49 g/mol
- Structure : The compound features a glucopyranoside backbone with multiple functional groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of glucopyranosides often exhibit significant biological activities, particularly in the context of metabolic disorders and neuroprotective effects. The following sections detail specific areas of biological activity associated with this compound.
1. Antidiabetic Activity
Glucosides are known for their role in glucose metabolism. Studies suggest that similar compounds may enhance insulin secretion and improve glucose uptake in diabetic models. For example:
- Mechanism : Some glucopyranosides stimulate pancreatic β-cells to increase insulin release or enhance insulin sensitivity in peripheral tissues .
- Case Study : In an alloxan-induced diabetic rat model, administration of glucopyranoside derivatives resulted in reduced blood glucose levels and improved β-cell function .
2. Neuroprotective Effects
The neuroprotective potential of glucopyranosides has been explored in various studies:
- Mechanism : Compounds like 2-deoxy-d-glucose (2DG), which share structural similarities, have demonstrated the ability to inhibit glycolysis and reduce epileptiform activity in neuronal networks . This suggests a potential for a-D-glucopyranosides to modulate neuronal excitability.
- Case Study : Research on 2DG showed significant reductions in excitatory postsynaptic currents during high potassium-induced neuronal activity, indicating a presynaptic mechanism that could be relevant for a-D-glucopyranoside .
3. Antioxidant Properties
Many glycosides possess antioxidant properties, which can protect cells from oxidative stress:
- Mechanism : The presence of phenolic groups in the structure may contribute to scavenging free radicals and reducing oxidative damage.
- Case Study : In vitro studies have shown that similar compounds can significantly reduce markers of oxidative stress in cultured cells .
Comparative Analysis of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
